2,5-dichloro-3-hydroxy-N'-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide
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Overview
Description
2,5-Dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide is a complex organic compound characterized by its unique chemical structure, which includes multiple functional groups such as hydroxyl, methoxy, and hydrazide. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid and 2-hydroxy-2-methylpropanoic acid.
Formation of Intermediate: The initial step involves the esterification of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid with 2-hydroxy-2-methylpropanoic acid under acidic conditions to form an ester intermediate.
Hydrazide Formation: The ester intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Final Product: The final step involves the purification of the product through recrystallization or chromatographic techniques to obtain pure 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzohydrazides.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action and efficacy in treating various diseases, aiming to develop new medications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups allow for diverse chemical modifications, making it valuable in material science.
Mechanism of Action
The mechanism by which 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s hydrazide group can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid: Shares a similar core structure but lacks the hydrazide and 2-hydroxy-2-methylpropanoyl groups.
2,5-Dichloro-3-hydroxybenzohydrazide: Similar but without the methoxy and 2-hydroxy-2-methylpropanoyl groups.
Uniqueness
What sets 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dichloro-3-hydroxy-N'-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O5/c1-12(2,20)11(19)16-15-10(18)7-8(14)6(17)4-5(13)9(7)21-3/h4,17,20H,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLORAAHKRBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)C1=C(C(=CC(=C1OC)Cl)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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